Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fused bicyclic structure, which is a characteristic of imidazo[1,2-a]pyridines, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-furylamine with 6-chloro-3-formylimidazo[1,2-a]pyridine under acidic conditions to form the intermediate imine. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it can interfere with signaling pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its antimicrobial activity.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Explored for its anti-inflammatory properties
Uniqueness
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a furyl group and a benzoate ester makes it a versatile compound in various research applications .
Biological Activity
Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features an imidazo[1,2-a]pyridine ring system, which is known for its pharmacological properties. The presence of a chloro group and a furan moiety enhances its biological profile.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor activity . In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
Table 1: Antitumor Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 6.26 ± 0.33 |
Compound B | HCC827 | 6.48 ± 0.11 |
Methyl 2-{[6-chloro-2-(2-furyl)...} | TBD | TBD |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
2. Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor , particularly targeting kinases involved in tumor progression. For example, imidazo[1,2-a]pyridine derivatives have been reported as effective inhibitors of c-Kit kinase, which is implicated in various cancers .
Table 2: Enzyme Inhibition Potency of Imidazo Derivatives
Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|---|
Compound C | c-Kit | Competitive | TBD |
Compound D | Other Kinase | Non-competitive | TBD |
Case Studies
In a study evaluating a series of imidazo derivatives, it was found that those with a furan substitution exhibited enhanced binding affinity to DNA compared to their non-furan counterparts. This suggests that this compound may similarly interact with DNA, potentially leading to antitumor effects .
Properties
Molecular Formula |
C19H14ClN3O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
methyl 2-[[6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O3/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3 |
InChI Key |
JETFFBOINXWFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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